4-(Benzyloxy)thiophenol 4-(Benzyloxy)thiophenol
Brand Name: Vulcanchem
CAS No.: 364339-59-3
VCID: VC5758566
InChI: InChI=1S/C13H12OS/c15-13-8-6-12(7-9-13)14-10-11-4-2-1-3-5-11/h1-9,15H,10H2
SMILES: C1=CC=C(C=C1)COC2=CC=C(C=C2)S
Molecular Formula: C13H12OS
Molecular Weight: 216.3

4-(Benzyloxy)thiophenol

CAS No.: 364339-59-3

Cat. No.: VC5758566

Molecular Formula: C13H12OS

Molecular Weight: 216.3

* For research use only. Not for human or veterinary use.

4-(Benzyloxy)thiophenol - 364339-59-3

Specification

CAS No. 364339-59-3
Molecular Formula C13H12OS
Molecular Weight 216.3
IUPAC Name 4-phenylmethoxybenzenethiol
Standard InChI InChI=1S/C13H12OS/c15-13-8-6-12(7-9-13)14-10-11-4-2-1-3-5-11/h1-9,15H,10H2
Standard InChI Key YPRTZLQGVTVHBN-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=CC=C(C=C2)S

Introduction

Chemical Structure and Properties

4-(Benzyloxy)thiophenol (C₁₃H₁₂OS) consists of a benzene ring with a thiol (-SH) group at position 1 and a benzyloxy (-OCH₂C₆H₅) substituent at position 4. The molecular weight is 216.30 g/mol, and its structure is validated by spectral data, including NMR and mass spectrometry .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
CAS Number364339-59-3
Molecular FormulaC₁₃H₁₂OS
Molecular Weight216.30 g/mol
Physical StateSolid
Melting PointNot explicitly reported-
SolubilityLikely soluble in organic solvents
Boiling PointEstimated >250°C (based on analogs)

The benzyloxy group enhances lipophilicity, making the compound suitable for reactions requiring hydrophobic intermediates .

Synthesis Methods

Newman-Kwart Rearrangement

This method involves converting a phenol derivative to a thiophenol. For 4-(benzyloxy)thiophenol, 4-benzyloxyphenol is first converted to its O-aryl thiocarbamate, which undergoes thermal rearrangement to the S-aryl isomer. Acid hydrolysis then yields the thiophenol .

Direct Functionalization of Thiophenol

A patent (CN102093269B) describes a route for analogous compounds:

  • Esterification: Thiophenol reacts with acetic anhydride to form a thioester.

  • Etherification: The thioester undergoes coupling with benzyl chloride derivatives in the presence of iodine and sulfur dichloride.

  • Hydrolysis: Basic conditions cleave the ester, yielding the target compound .

Table 2: Comparative Synthesis Routes

MethodYieldAdvantagesLimitations
Newman-Kwart~60%High stereocontrolMulti-step, harsh conditions
Direct Functionalization~50%ScalableByproduct formation

Reactivity and Applications

Nucleophilic Thiol Group

The -SH group participates in Michael additions, disulfide formation, and metal coordination. For example, in pharmaceutical synthesis, it acts as a ligand for gold nanoparticles or a crosslinker in polymer chemistry .

Benzyloxy Group as a Protecting Group

The benzyloxy moiety can be selectively removed via hydrogenolysis, enabling sequential functionalization in multi-step syntheses .

Pharmaceutical Intermediates

4-(Benzyloxy)thiophenol is a precursor to benzylbutyrolactones, which are key motifs in lignans and antiviral agents .

Hazard CategoryGHS CodePrecautions
Acute Toxicity (Oral)H300Use gloves and fume hood
Skin CorrosionH314Wear protective clothing
Aquatic ToxicityH410Avoid environmental release

Thiophenol derivatives are volatile and malodorous, requiring storage under inert atmospheres .

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